molecular formula C11H8ClNO B13131416 3-Chloro-2-phenoxypyridine

3-Chloro-2-phenoxypyridine

Cat. No.: B13131416
M. Wt: 205.64 g/mol
InChI Key: URYCIVHNRNJTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-phenoxypyridine is an organic compound with the molecular formula C11H8ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a phenoxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-phenoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in the context of its antimicrobial properties, it may inhibit bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-phenoxypyridine is unique due to the presence of both a chlorine atom and a phenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

3-chloro-2-phenoxypyridine

InChI

InChI=1S/C11H8ClNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H

InChI Key

URYCIVHNRNJTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.